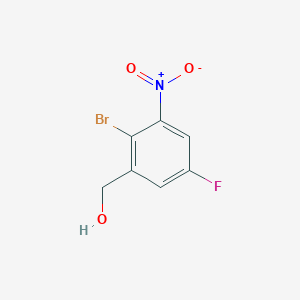

2-溴-5-氟-3-硝基苄醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Bromo-5-fluoro-3-nitrobenzyl alcohol” is a chemical compound with the molecular formula C7H5BrFNO3 . It has a molecular weight of 250.02 g/mol . This compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “2-Bromo-5-fluoro-3-nitrobenzyl alcohol” consists of a benzene ring substituted with bromo, fluoro, nitro groups and a hydroxyl group attached to a methylene group . The InChI key for this compound is RIXUPXLYMCWLTF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“2-Bromo-5-fluoro-3-nitrobenzyl alcohol” is a solid at room temperature . It should be stored in a dry, sealed place .科学研究应用

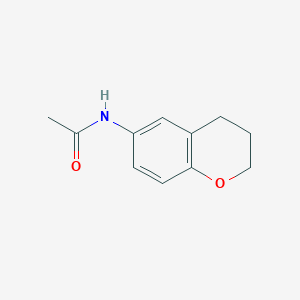

杂环化学中的应用

4H-1-苯并吡喃的合成: 该化合物用于通过串联SN2-SNAr反应序列合成高度官能化的4H-1-苯并吡喃。该过程包括在碳酸钾存在下用活性亚甲基化合物处理,例证了该化合物促进复杂有机转化的作用,以显着的百分比产生产物(Bunce、Rogers、Nago和Bryant,2008)。

溶剂分解反应机理

邻位硝基的影响: 对相关苄基溴化物的溶剂分解动力学研究揭示了邻位硝基对反应速率和机理的影响。这项研究阐明了化合物在各种溶剂中的行为,提供了对其反应性和促进或抑制特定反应途径的潜力的见解(Park、Rhu、Kyong和Kevill,2019)。

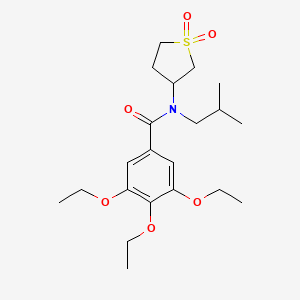

光稳定性增强

花青染料荧光团衍生物: 研究表明通过直接或近端共轭增强荧光团的光稳定性,包括与类似于2-溴-5-氟-3-硝基苄醇的化合物。该应用对于需要长寿命、不闪烁的荧光发射的基于荧光的应用至关重要,展示了该化合物在提高分析方法鲁棒性方面的效用(Altman等,2011)。

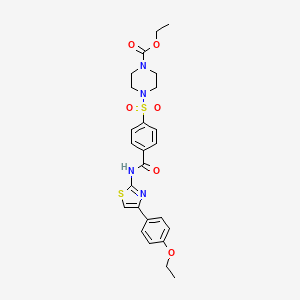

药物递送和控释

抗癌药物的光调节释放: 一个值得注意的应用涉及通过光裂解键将抗癌药物共轭到金纳米颗粒的表面。这种创新方法突出了2-溴-5-氟-3-硝基苄醇衍生物在创建无毒共轭物方面的潜力,这些共轭物在暴露于特定光波长后可以有效释放治疗有效载荷(Agasti、Chompoosor、You、Ghosh、Kim和Rotello,2009)。

安全和危害

This compound is classified as a hazard under the GHS07 classification . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for benzyl alcohol derivatives .

Mode of Action

Benzyl alcohols typically undergo reactions such as conversion into alkyl halides, tosylates, and esters . The presence of bromo, fluoro, and nitro groups on the benzene ring may influence these reactions, potentially leading to unique interactions with its targets .

Biochemical Pathways

It’s plausible that the compound could influence pathways involving the metabolism or signaling of benzyl alcohol derivatives .

Pharmacokinetics

The compound’s bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Given its potential interactions with proteins or enzymes, it could influence cellular processes such as signal transduction, metabolism, or gene expression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-Bromo-5-fluoro-3-nitrobenzyl alcohol . For instance, its reactivity could be affected by the pH of its environment, while its stability could be influenced by temperature and storage conditions .

属性

IUPAC Name |

(2-bromo-5-fluoro-3-nitrophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c8-7-4(3-11)1-5(9)2-6(7)10(12)13/h1-2,11H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXUPXLYMCWLTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)Br)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-1-(2-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2755601.png)

![N-(2,5-dimethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2755602.png)

![N-[1-(4-Tert-butylphenyl)cyclobutyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2755609.png)

![1-(5-chloro-2-methoxyphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2755611.png)

![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2755613.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2755614.png)

![4-(morpholinosulfonyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2755619.png)

![Methyl 6-[[but-2-ynoyl(methyl)amino]methyl]pyridine-3-carboxylate](/img/structure/B2755620.png)